8-(4-クロロフェノキシ)-2-メチレンオクタン酸エチル

概要

説明

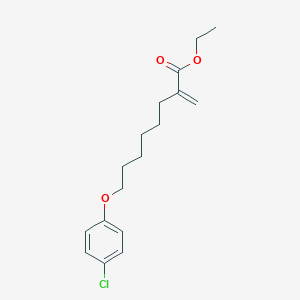

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a synthetic chemical compound with potential applications in various fields of chemistry and materials science. The synthesis, molecular structure analysis, and properties of such compounds are critical for understanding their behavior and potential uses.

Synthesis Analysis :The synthesis of ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate and related compounds often involves the reaction of ethyl 4-oxoalkanoates with amines or amino alcohols. For instance, ethyl 4-oxoalkanoates react with 3-aminopropanol and 2-aminoethanol to form bicyclic lactams, indicating a versatile approach to synthesizing complex organic structures (Wedler et al., 1992).

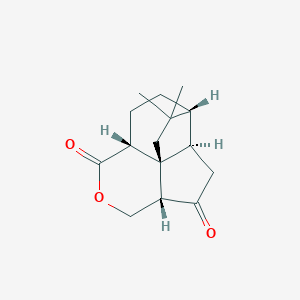

Molecular Structure Analysis :The molecular structure of compounds similar to ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, has been determined through techniques like single crystal X-ray diffraction. These studies reveal intricate details about molecular geometry, intramolecular hydrogen bonds, and π-π interactions, which contribute to the stability and reactivity of these molecules (Achutha et al., 2017).

Chemical Reactions and Properties :The chemical reactivity and properties of these compounds are influenced by their molecular structure. For example, the presence of the chlorophenoxy group can facilitate reactions such as hydrogen bond-directed assembly, leading to the formation of complex structures like silsesquioxanes cubes, which are significant for materials science (Voisin et al., 2017).

科学的研究の応用

ピラゾール誘導体の合成

8-(4-クロロフェノキシ)-2-メチレンオクタン酸エチル: は、ピラゾール誘導体の合成において貴重な前駆体です。これらの誘導体は、幅広い合成、生物学的、光物理学的特性を備えた重要なN-ヘテロ環式化合物の一種です。 これらは、生物学、物理化学、材料科学、および産業用途の化学物質を調製するための合成中間体として使用されています .

抗がん作用

この化合物の誘導体は、がん治療の可能性について研究されています。 たとえば、構造的に関連する化合物は、in silicoモデリングを通じて抗がん活性を示しており、がんの発生に重要な役割を果たすVEGFr受容体を標的にしています.

昆虫成長調節

8-(4-クロロフェノキシ)-2-メチレンオクタン酸エチルのいくつかの誘導体が合成され、昆虫成長調節剤として研究されています。 これらは、特定の昆虫種に対して有効性を示しており、新しいクラスの昆虫成長調節剤としての可能性を示唆しています.

殺虫剤開発

この化合物の誘導体は、殺虫剤としての可能性についても検討されています。 X線粉末回折で特徴付けられた新しい誘導体は、害虫防除のための有機化合物として有望であり、これらの誘導体が農業分野における多用途性を強調しています.

有機ビルディングブロック

この化合物は、さまざまな生化学的および生理学的実験における有機ビルディングブロックとして役立ちます。 これは、製薬、農業、食品産業で用途を持つさまざまな化合物の合成に使用されています.

材料科学への応用

8-(4-クロロフェノキシ)-2-メチレンオクタン酸エチルの戦略的な官能基化により、さまざまな縮合系、主に5:6縮合を伴う二環式コアを形成できます。 これは、これらの誘導体が所望の特性を持つ新しい材料の開発に貢献する材料科学において特に関連しています .

作用機序

Target of Action

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a type of phenoxy herbicide . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these herbicides are broad-leaf plants .

Mode of Action

When sprayed on broad-leaf plants, phenoxy herbicides induce rapid, uncontrolled growth . This rapid growth eventually leads to the death of the plant . This mode of action is selective, affecting broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The biochemical pathways affected by phenoxy herbicides involve the disruption of normal plant growth processes . By mimicking the plant hormone IAA, these herbicides interfere with the plant’s hormonal balance, leading to uncontrolled growth and eventually death .

Pharmacokinetics

It is known that the compound is highly gi absorbent and bbb permeant . It is also a CYP1A2 and CYP2C19 inhibitor . The compound’s lipophilicity is indicated by a Log Po/w (iLOGP) of 2.99 .

Result of Action

The result of the action of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is the death of broad-leaf plants . By mimicking IAA, the compound induces rapid, uncontrolled growth in these plants, which eventually leads to their death .

Action Environment

The action of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . It is also recommended to avoid release to the environment

Safety and Hazards

将来の方向性

特性

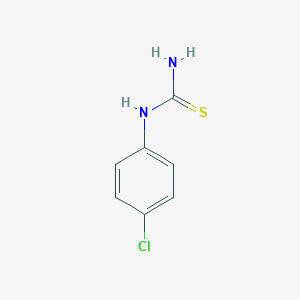

IUPAC Name |

ethyl 8-(4-chlorophenoxy)-2-methylideneoctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO3/c1-3-20-17(19)14(2)8-6-4-5-7-13-21-16-11-9-15(18)10-12-16/h9-12H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSKXSWREKTACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CCCCCCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404411 | |

| Record name | Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82258-37-5 | |

| Record name | Ethyl 8-(4-chlorophenoxy)-2-methyleneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82258-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)